2-Heptyl-4-methyl-1,3-dioxolane

Description

IUPAC Nomenclature and Structural Representation

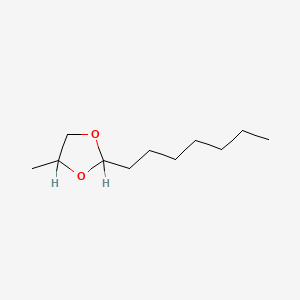

The systematic name 2-heptyl-4-methyl-1,3-dioxolane follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for cyclic acetals. The term 1,3-dioxolane denotes a five-membered ring containing two oxygen atoms at positions 1 and 3. The substituents—a heptyl group (-C₇H₁₅) at position 2 and a methyl group (-CH₃) at position 4—are assigned based on the lowest possible numbering scheme.

The structural representation (Figure 1) highlights the dioxolane ring’s oxygen atoms at positions 1 and 3, with the heptyl and methyl groups extending from carbons 2 and 4, respectively. The molecule’s stereochemistry is not explicitly defined in most sources, suggesting it may exist as a racemic mixture or adopt a specific conformation in solution.

Key identifiers :

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number 74094-61-4 uniquely identifies this compound across scientific databases and regulatory frameworks. Alternative designations include:

| Term | Source/Context |

|---|---|

| Octanal propyleneglycol acetal | Flavoring industry |

| 1,3-Dioxolane, 2-heptyl-4-methyl- | PubChem |

| FEMA No. 4383 | Flavor and Extract Manufacturers Association |

These synonyms reflect the compound’s applications in flavor chemistry and its structural classification. Regulatory documents, such as those from the European Chemicals Agency (ECHA), use the IUPAC name for standardization.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₂₂O₂ indicates 11 carbon, 22 hydrogen, and 2 oxygen atoms. The molecular weight, calculated as 186.29 g/mol , aligns with the sum of atomic masses:

- Carbon: $$12.01 \times 11 = 132.11$$

- Hydrogen: $$1.008 \times 22 = 22.18$$

- Oxygen: $$16.00 \times 2 = 32.00$$

Table 1: Molecular Profile

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₂₂O₂ | |

| Exact mass | 186.161980 Da | |

| Molecular weight | 186.29 g/mol |

The exact mass, determined via high-resolution mass spectrometry, confirms the absence of isotopic variants. The molecular weight’s precision (to two decimal places) ensures reproducibility in synthetic and analytical contexts.

Properties

IUPAC Name |

2-heptyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11-12-9-10(2)13-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJICCHLTNPHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868281 | |

| Record name | 2-Heptyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Green, woody aroma | |

| Record name | Octanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Octanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.886-0.893 | |

| Record name | Octanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74094-61-4 | |

| Record name | 2-Heptyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74094-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanal propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANAL PROPYLENEGLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8I6861388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octanal propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Scheme and Conditions

| Step | Description | Details |

|---|---|---|

| 1 | Reactor charge | Add solvent (organic, bp >120°C, water-immiscible), formaldehyde (37% aqueous or paraformaldehyde), and solid base catalyst (e.g., magnesium oxide) |

| 2 | Heating | Heat mixture to 60°C |

| 3 | Addition of diol | Drip 1,2-propylene glycol over 2-3 hours, maintain reaction temperature 65-95°C |

| 4 | Post-reaction separation | Separate water and crude product layers |

| 5 | Dewatering | Use calcium oxide and 3A molecular sieve mixture to remove residual water |

| 6 | Purification | Add polymerization inhibitor (molecular or stable free radical type), then vacuum distillation at -0.080 to -0.1 MPa to obtain pure product |

Key Parameters

- Molar ratio of formaldehyde to 1,2-propylene glycol: 1.1 to 1.2

- Catalyst loading: 0.5-2% by mass relative to total reactants and solvent

- Solvent amount: 50-500% by mass relative to reactants, preferred 100%

- Product purity: >99.5%

- Water content: <500 ppm

Advantages

- High yield and purity

- Low byproduct formation

- Catalyst and solvent recycling possible

- Environmentally friendly with low waste generation

- Suitable for industrial scale-up

This method emphasizes the use of a solid base catalyst and controlled addition of diol to optimize ring closure and minimize side reactions.

Adaptation for this compound

Given that this compound contains a heptyl substituent, the aldehyde or ketone precursor must bear this alkyl chain. A plausible synthetic route involves:

- Using a heptanal (or a suitable heptyl-substituted aldehyde) as the carbonyl component

- Reacting with 1,2-propane diol or a methyl-substituted diol to introduce the methyl group at position 4

- Employing similar catalysts and reaction conditions as in the 4-methyl-1,3-dioxolane synthesis

This approach aligns with general acetalization chemistry and the mechanistic principles outlined in the patent literature.

Alternative Methods: Methylene-1,3-dioxolane Synthesis

Patent US9029577B2 provides a method for producing methylene-1,3-dioxolanes, which involves preparing compounds with similar ring systems. Although the patent focuses on methylene-substituted dioxolanes, the catalytic and reaction conditions can be informative for synthesizing this compound by adjusting substituents.

Key features include:

- Use of acid or base catalysis to promote ring closure

- Control of reaction temperature and pressure to optimize yield and purity

- Potential use of molecular sieves or drying agents to remove water formed during acetalization

Summary Table of Preparation Parameters

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Carbonyl precursor | Heptanal or substituted aldehyde | Provides heptyl substituent |

| Diol component | 1,2-propylene glycol or methyl-substituted diol | Introduces methyl group at position 4 |

| Catalyst | Solid base catalyst (e.g., MgO) | 0.5-2% by mass |

| Solvent | Organic solvent, bp >120°C, water-immiscible | Xylene preferred |

| Temperature | Initial: ~60°C; Reaction: 65-95°C | Controlled addition of diol |

| Reaction time | Diol addition over 2-3 hours | Ensures controlled ring formation |

| Water removal | Calcium oxide + 3A molecular sieve | Dewatering crude product |

| Purification | Vacuum distillation at -0.080 to -0.1 MPa | Polymerization inhibitor added |

| Product purity | >99.5% | High purity required for applications |

| Water content in product | <500 ppm | Low moisture content |

Research Findings and Industrial Relevance

- The preparation method from CN110835329B demonstrates an industrially feasible route with high purity and yield, minimal environmental impact, and recyclable materials.

- The use of solid base catalysts such as magnesium oxide improves reaction efficiency and simplifies catalyst recovery.

- Controlled addition of diol and temperature management are critical to minimizing side reactions and polymerization.

- Dewatering with calcium oxide and molecular sieves ensures low moisture content, critical for stability and application in sensitive fields like lithium battery electrolytes.

- Polymerization inhibitors prevent unwanted polymer formation during purification, enhancing product quality.

Chemical Reactions Analysis

2-Heptyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it back to the original aldehyde or alcohol.

Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents.

Scientific Research Applications

Chemistry

2-Heptyl-4-methyl-1,3-dioxolane is utilized as a reagent in organic synthesis. Its role as a stabilizer in certain reactions enhances the efficiency and selectivity of chemical processes.

Biology

The compound has garnered attention for its biological activity, particularly its interaction with sirtuin proteins:

- SIRT1 Inhibition : It inhibits the deacetylation activity at the catalytic site of SIRT1, which is involved in various cellular processes such as metabolism and aging. This inhibition may have implications for therapeutic strategies targeting age-related diseases.

Medicine

Research indicates potential therapeutic applications in cancer treatment:

- Colorectal Carcinoma Studies : Investigations have shown that this compound can inhibit cancer cell proliferation in colorectal carcinoma cell lines, suggesting its potential as an anti-cancer agent.

Industrial Applications

In addition to its research applications, this compound is being explored for use in the development of pharmaceuticals and other chemical products. Its unique properties make it suitable for drug delivery systems or as a solvent for non-polar compounds.

Case Studies

Several studies have been conducted to explore the applications of this compound:

- Cancer Research :

- A study examined its effects on colorectal carcinoma cell lines, demonstrating significant inhibition of cancer cell growth through SIRT1 modulation.

- Fuel Research :

Mechanism of Action

The mechanism of action of 2-Heptyl-4-methyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect functional groups during chemical reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups.

Comparison with Similar Compounds

Chemical Identification

- IUPAC Name : 2-Heptyl-4-methyl-1,3-dioxolane

- CAS Registry Number : 74094-61-4

- Molecular Formula : C₁₁H₂₂O₂

- Molecular Weight : 186.29 g/mol

Physical and Organoleptic Properties this compound is a cyclic acetal derived from propylene glycol and heptanal. It is primarily characterized by a mild, fruity odor, making it suitable for flavor and fragrance applications .

Applications

This compound is classified as a flavor and fragrance agent , commonly used in perfumery and food additives due to its stability and pleasant aroma. Industrial suppliers like Anhui Jinlong Spice Co. and BOC Sciences list it under flavoring ingredients, highlighting its role in creating green, waxy, or sweet olfactory profiles .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares this compound with key structural analogs, emphasizing substituent variations, molecular properties, and applications:

Key Differences and Research Findings

Alkyl Chain Length and Odor Profile Increasing alkyl chain length (e.g., pentyl vs. heptyl) enhances hydrophobicity and alters volatility, influencing odor intensity. For instance, 4-Methyl-2-pentyl-1,3-dioxolane exhibits a pear-like note, while the heptyl derivative has a subtler, green-fruity character . Aromatic substituents (e.g., phenyl in 4-Methyl-2-phenyl-1,3-dioxolane) impart almond-like aromas, making them valuable in synthetic fragrance formulations .

Reactivity and Stability

- Hydrolysis studies on simpler dioxolanes (e.g., 2-methyl-1,3-dioxolane) reveal that solvent composition minimally affects their degradation rates, suggesting structural robustness in aqueous environments .

- Copolymers of 2-methylene-4-phenyl-1,3-dioxolane with methyl methacrylate (MMA) exhibit alkaline degradability , enabling applications in biodegradable polymers .

Thermodynamic Properties

- Group contribution models for substituted dioxolanes (e.g., 2,2-diisopropyl-1,3-dioxolane) show deviations in enthalpy of formation due to steric effects, underscoring the need for precise parameterization in computational studies .

Biological Activity

2-Heptyl-4-methyl-1,3-dioxolane is a cyclic ether compound known for its potential biological activities. While research on this specific compound is limited, related studies and its structural characteristics provide insights into its possible applications in pharmacology and biochemistry.

Molecular Formula: C11H22O2

CAS Number: 74094-61-4

Structural Characteristics: The compound features a six-membered dioxolane ring, with two oxygen atoms at positions 1 and 3, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although specific data on this compound is sparse. Its structural similarity to other dioxolanes known for antimicrobial activity supports this hypothesis.

- Neuroactive Potential: In silico docking studies have shown that this compound is predicted to cross the blood-brain barrier (BBB), indicating potential neuroactive properties. This characteristic could make it a candidate for further investigation in neuropharmacology .

Neuroactivity Assessment

A recent molecular docking study assessed the interaction of this compound with various neuroreceptors. The findings suggest favorable binding interactions with GABA receptors, which are crucial in mediating inhibitory neurotransmission in the brain. This could imply potential applications in treating neurological disorders .

Data Table: Comparative Biological Activities

| Compound | Antimicrobial Activity | BBB Penetration | Reference |

|---|---|---|---|

| This compound | Potential (in silico) | Yes | |

| Related Dioxolanes | Confirmed | Varies |

The proposed mechanism of action for this compound involves its interaction with cellular membranes and specific receptor sites. The presence of the dioxolane ring may enhance its ability to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its potential binding to neurotransmitter receptors could modulate synaptic transmission .

Q & A

Q. What are the common synthetic routes for 2-heptyl-4-methyl-1,3-dioxolane, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves cationic ring-opening polymerization or Pd-catalyzed cross-coupling reactions. For example, radical or cationic polymerization of substituted 1,3-dioxolanes (e.g., 2-aryl or vinyl derivatives) can yield structurally similar compounds . In Pd-catalyzed reactions, substrates like crotyltrifluoroborate and aroyl chlorides with electron-donating groups exhibit α-regioselectivity (e.g., 4-Br-crotyl-4'-methyl-1,3-dioxolane in Table 2 of ). Optimal conditions include microwave irradiation for regioselectivity control and solvent systems like dioxane/water for hydrolysis stability .

- Key Considerations :

- Use inert atmospheres to prevent oxidation.

- Monitor reaction progress via GC-MS or NMR to track regioselectivity.

- Purify via column chromatography to isolate stereoisomers.

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Analyze coupling constants and NOE effects to determine spatial arrangements of substituents.

- X-ray crystallography : Resolve absolute configurations for crystalline derivatives (e.g., (4R)-4-hexyl-1,3-dioxolane in ).

- Quantum chemical modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic structures and compare with experimental data .

Q. What solvent systems are recommended for studying the stability of 1,3-dioxolane derivatives under hydrolytic conditions?

- Methodological Answer : Water-dioxane or water-dimethylsulfoxide (DMSO) mixtures are ideal for mimicking polar aprotic environments. Kinetic studies on 2-methyl-1,3-dioxolane hydrolysis (A-1 mechanism) show that solvent composition impacts transition-state stabilization. For example, 50% dioxane/water minimizes side reactions while maintaining hydrolytic activity .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of Pd-catalyzed reactions involving 1,3-dioxolane derivatives?

- Methodological Answer : Electron-donating groups (e.g., methyl or methoxy) on aroyl chlorides enhance α-regioselectivity in Pd-catalyzed cross-couplings (Table 2, ). Steric hindrance at the β-position of the dioxolane ring directs coupling to less hindered α-sites. Computational modeling (e.g., NBO analysis) can quantify charge distribution and predict regiochemical outcomes .

Q. What mechanistic insights explain solvent-driven contradictions in 1,3-dioxolane hydrolysis pathways?

- Methodological Answer : Competing A-1 (carbocation) and A-Se2 (bimolecular) mechanisms are solvent-dependent. In water-dioxane mixtures, A-1 dominates due to carbocation stabilization, while polar aprotic solvents like DMSO favor A-Se2 via nucleophilic attack. Kinetic isotope effects (KIEs) and Hammett plots can differentiate mechanisms .

Q. Can this compound derivatives serve as precursors for lithium-ion battery electrolytes?

- Methodological Answer : Derivatives like 2-methyl-1,3-dioxolane participate in radical cation decomposition pathways, forming oligomers (e.g., 1,3,6-trioxocan-2-one) that stabilize electrolyte interfaces. Cyclic voltammetry (CV) and DFT calculations confirm redox stability up to 4.5 V vs. Li/Li+, making them candidates for high-voltage applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.